N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19F2N3O2S2 and its molecular weight is 423.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound has been shown to have a higher inhibitory effect on COX-1, with IC50 values of 11.34 µM and 11.21 µM for COX-1 inhibition .
Biochemical Pathways
By inhibiting the COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting this pathway, the compound can reduce these symptoms .
Result of Action
The inhibition of the COX enzymes and the subsequent reduction in prostaglandin production result in a decrease in inflammation . This can lead to a reduction in symptoms associated with inflammation, such as pain and swelling .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Cellular Effects
Benzothiazole derivatives have been reported to have anti-inflammatory properties, suggesting that they may influence cell signaling pathways related to inflammation .
Molecular Mechanism
Some benzothiazole derivatives have been found to inhibit COX enzymes, suggesting a potential mechanism of action .
Biological Activity
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiazole ring
- Piperidine ring
- Difluorobenzenesulfonamide group
The molecular formula is C19H19F2N3O2S with a molecular weight of 423.5 g/mol. The unique structural components contribute to its biological activity and pharmacokinetic properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Cyclooxygenase Enzymes : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response. This inhibition suggests potential anti-inflammatory properties .
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi. This aspect warrants further investigation to elucidate its effectiveness as an antimicrobial agent .
- PARP1 Inhibition : Similar compounds with structural similarities have been evaluated as inhibitors of PARP1, an enzyme involved in DNA repair processes. This suggests that this compound could potentially exhibit similar inhibitory effects, making it a candidate for further research in cancer therapeutics .
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
Case Studies
- Anti-inflammatory Efficacy : A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of the compound in a murine model. The results showed a significant decrease in inflammatory markers compared to control groups .
- Antimicrobial Potential : Another investigation focused on the antimicrobial activity against resistant bacterial strains. The findings suggested that the compound could serve as a lead for developing new antibiotics .
- Cancer Research : Research into similar compounds has shown that they can enhance the cytotoxic effects of chemotherapeutic agents like Temozolomide in BRCA-deficient cancer cells. This raises the potential for this compound to be explored further as an adjunct therapy in cancer treatment .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S2/c20-14-4-3-5-15(21)18(14)28(25,26)22-12-13-8-10-24(11-9-13)19-23-16-6-1-2-7-17(16)27-19/h1-7,13,22H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANUOEXGWKFSOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.